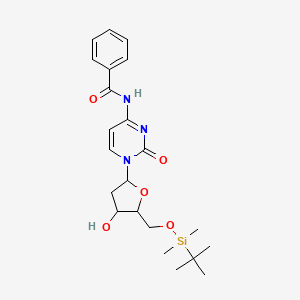

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPOWNJNXQQIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine structure and properties

An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-tert-Butyldimethylsilyl-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside that serves as a critical building block in the chemical synthesis of deoxyribonucleic acid (DNA) and other nucleic acid analogues.[1][2] Its structure is strategically engineered with protecting groups to ensure regioselectivity and efficiency during the stepwise assembly of oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group at the N4-exocyclic amine prevent unwanted side reactions during the phosphoramidite coupling steps in solid-phase synthesis. This guide provides a comprehensive overview of its structure, properties, a representative synthesis protocol, and its primary applications in research and drug development.

Chemical Structure and Identification

The molecule consists of a 2'-deoxycytidine core modified with two key protecting groups:

-

5'-O-TBDMS group: A bulky silyl ether protecting the primary 5'-hydroxyl group. This group is stable under various reaction conditions but can be selectively removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

N4-Benzoyl group: An amide-linked benzoyl group protecting the exocyclic amine of the cytosine base. This group prevents the amine from interfering with phosphoramidite chemistry and is typically removed under basic conditions during the final deprotection step of oligonucleotide synthesis.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 51549-36-1[3] |

| Molecular Formula | C22H31N3O5Si[4] |

| Molecular Weight | 445.59 g/mol [3] |

| IUPAC Name | N-{1-[(2R,4R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide[3] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCC1O--INVALID-LINK--C[C@H]1O[3] |

| InChI Key | CCPOWNJNXQQIFV-IRQCGSAXSA-N[3] |

| Purity | ≥98% (typical)[3] |

| Melting Point | 445.6 °C (Note: This value from one source may be anomalous and could be confused with the molecular weight)[5] |

| LogP | 2.8622[3] |

| Hydrogen Bond Donors | 2[3] |

| Hydrogen Bond Acceptors | 6[3] |

| Storage Conditions | Store at 10°C - 25°C with container closed.[5] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][4] |

Experimental Protocols

The synthesis of this compound involves a two-step protection strategy starting from 2'-deoxycytidine. The following is a generalized experimental methodology based on standard nucleoside chemistry.

Step 1: Selective Silylation of the 5'-Hydroxyl Group

This step aims to selectively protect the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to its higher reactivity.

-

Reagents: 2'-deoxycytidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Pyridine (as solvent and base), Silver Nitrate (AgNO₃, optional catalyst).

-

Procedure:

-

Dissolve 2'-deoxycytidine in anhydrous pyridine.

-

Cool the solution in an ice bath (0 °C).

-

Add TBDMS-Cl (typically 1.1 to 1.5 equivalents) portion-wise to the solution while stirring. The use of a catalyst like AgNO₃ can improve selectivity and yield.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 5'-O-TBDMS-2'-deoxycytidine crude product using silica gel column chromatography.

-

Step 2: Benzoylation of the N4-Amine Group

This step protects the exocyclic amine on the cytosine base.

-

Reagents: 5'-O-TBDMS-2'-deoxycytidine, Benzoyl chloride (Bz-Cl) or Benzoic anhydride, Pyridine.

-

Procedure:

-

Dissolve the purified 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Slowly add Benzoyl chloride (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the final product, this compound, by silica gel chromatography to achieve high purity.

-

Applications in Oligonucleotide Synthesis and Drug Development

This compound is primarily used as a monomeric building block in the solid-phase synthesis of custom DNA sequences.[1][2] This process is fundamental to the development of:

-

Antisense Oligonucleotides (ASOs): These are short, synthetic DNA or RNA strands that bind to specific messenger RNA (mRNA) molecules, modulating gene expression.[6][7] The precise synthesis of these therapeutic molecules relies on high-purity protected nucleosides.

-

Small interfering RNAs (siRNAs): Similar to ASOs, siRNAs are used in RNA interference (RNAi) pathways to silence gene expression, offering therapeutic potential for a wide range of diseases.[6]

-

DNA Probes and Primers: For molecular diagnostics, such as in the Polymerase Chain Reaction (PCR), high-quality primers and probes are essential for accuracy and reliability.[6]

-

Aptamers: These are oligonucleotide or peptide molecules that bind to a specific target molecule. Their synthesis requires the controlled addition of nucleosides.

The TBDMS and Benzoyl protecting groups play a crucial role in the phosphoramidite synthesis cycle, as illustrated in the workflow below.

Visualized Workflow: Role in Solid-Phase DNA Synthesis

The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle and the role of a protected nucleoside like this compound. The cycle involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.

Caption: Workflow of solid-phase oligonucleotide synthesis using protected phosphoramidites.

This workflow highlights how the protecting groups on the 2'-deoxycytidine derivative ensure that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing chain. The N4-benzoyl and other base-protecting groups, along with the 5'-O-TBDMS on the terminal nucleoside, are removed in the final cleavage and deprotection step to yield the desired oligonucleotide sequence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 51549-36-1|DC Chemicals [dcchemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound|51549-36-1|this compound|Nucleoside Antimetabolite/Analog [med-life.cn]

- 5. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]

- 6. nbinno.com [nbinno.com]

- 7. 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite, 105931-57-5 | BroadPharm [broadpharm.com]

Technical Guide: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

CAS Number: 51549-36-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside intermediate used in the chemical synthesis of DNA oligonucleotides. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and illustrates its central role in automated solid-phase DNA synthesis.

Core Data and Physicochemical Properties

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine strategically modified with protecting groups to allow for controlled, regioselective bond formation during oligonucleotide synthesis. The bulky tert-butyldimethylsilyl (TBDMS) group protects the primary 5'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine (N4) of the cytosine base.

| Property | Value | Reference(s) |

| CAS Number | 51549-36-1 | [1] |

| Molecular Formula | C₂₂H₃₁N₃O₅Si | [1] |

| Molecular Weight | 445.58 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3] |

| Storage Conditions | Store at 4°C, protected from light. For long-term storage in solvent, use -20°C (1 month) or -80°C (6 months). | [4] |

Synthesis Protocol

The synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine from the parent 2'-deoxycytidine is a two-step process involving the protection of the exocyclic amine followed by the selective protection of the 5'-hydroxyl group.

Caption: Synthesis of the target compound from 2'-deoxycytidine.

Step 1: N4-Benzoylation of 2'-deoxycytidine

This initial step protects the exocyclic amine of the cytosine base to prevent side reactions during subsequent synthesis steps.

Materials:

-

2'-deoxycytidine

-

Pyridine (anhydrous)

-

Benzoyl Chloride (Bz-Cl)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution in an ice bath (0°C).

-

Add benzoyl chloride dropwise to the stirred solution. The benzoyl chloride is typically used in a slight molar excess (e.g., 1.2 equivalents).

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Quench the reaction by adding a small volume of methanol and stirring for 30 minutes.

-

Remove the pyridine under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N4-Benzoyl-2'-deoxycytidine.

-

Purify the product via silica gel chromatography as needed.

Step 2: Selective 5'-O-Silylation with TBDMS-Cl

This step selectively protects the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for phosphitylation and subsequent oligonucleotide chain elongation. The steric hindrance of the TBDMS group favors reaction at the less hindered 5'-position.[5]

Materials:

-

N4-Benzoyl-2'-deoxycytidine (from Step 1)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Water, Brine, and Anhydrous Na₂SO₄

Procedure: [5]

-

Dissolve the dried N4-Benzoyl-2'-deoxycytidine in anhydrous DMF in a flask under an inert atmosphere.

-

Add imidazole (approximately 2.5 equivalents) followed by TBDMS-Cl (approximately 1.2 equivalents) to the solution.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic solution multiple times with water to remove DMF and imidazole, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, can be purified by silica gel chromatography to separate it from any 3'-silylated isomer and disilylated byproducts.

Application in Solid-Phase Oligonucleotide Synthesis

The primary application for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a building block in automated solid-phase oligonucleotide synthesis after its conversion to the corresponding 3'-phosphoramidite. The phosphoramidite method allows for the stepwise, controlled addition of nucleotides in the 3' to 5' direction to build a custom DNA sequence.

The overall process is a cycle of four key steps for each nucleotide added.

Caption: The four-step cycle of automated solid-phase DNA synthesis.

Experimental Workflow Details

-

De-blocking (Detritylation): The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass). Its 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile DMT group is removed using an acid like trichloroacetic acid (TCA) to expose a free 5'-hydroxyl group.[6]

-

Coupling: The next nucleoside in the sequence, activated as a phosphoramidite (such as the one derived from 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine), is added along with an activator like tetrazole. The free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphoramidite, forming a new phosphite triester linkage.[6]

-

Capping: To prevent the elongation of chains where the coupling reaction failed, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) using reagents like acetic anhydride and N-methylimidazole. This step is crucial for minimizing the presence of deletion mutations (n-1 shortmers) in the final product.[1]

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine. This stabilizes the DNA backbone.[6]

This four-step cycle is repeated for each nucleotide in the desired sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the N4-benzoyl and the phosphate-protecting groups) are removed in a final deprotection step, yielding the final DNA product.

References

- 1. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. nbinno.com [nbinno.com]

In-Depth Technical Guide: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside used in the chemical synthesis of DNA oligonucleotides. This document outlines its chemical properties, its central role in solid-phase synthesis, and a detailed protocol for its application.

Core Compound Properties

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified derivative of 2'-deoxycytidine. The strategic placement of protecting groups is essential for its function in oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group protects the 5'-hydroxyl position, while the benzoyl (Bz) group protects the N4-exocyclic amine of the cytosine base. These protecting groups prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.[1][2][3]

Quantitative Data Summary

The physicochemical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized below. This data is essential for handling, storage, and application in synthesis protocols.

| Property | Value | Citation(s) |

| Molecular Weight | 445.58 g/mol | [4] |

| Chemical Formula | C₂₂H₃₁N₃O₅Si | [4] |

| CAS Number | 51549-36-1 | [4][5] |

| Purity | ≥ 98% | [5][6][7] |

| Appearance | White to off-white solid | [4][5] |

| Solubility | DMSO: 250 mg/mL (561.07 mM) | [4] |

| Storage Conditions | Store at 2–8 °C or room temperature in a sealed container.[5] For long-term stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[8] |

Role in Oligonucleotide Synthesis

This compound is a fundamental building block in the phosphoramidite method, the gold standard for chemical DNA synthesis.[9][10] In this process, oligonucleotides are assembled in a 3' to 5' direction on a solid support.[9] The TBDMS and Benzoyl protecting groups ensure that only the correct phosphite triester linkage is formed during the coupling step of each synthesis cycle.[2][3]

The general workflow, detailed in the following sections, involves a four-step cycle that is repeated for each nucleoside added to the growing chain.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the phosphoramidite method for synthesizing a DNA oligonucleotide on an automated synthesizer. 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine would be used as the deoxycytidine phosphoramidite monomer in the 'Coupling' step.

Materials:

-

Solid support (e.g., controlled pore glass) with the initial nucleoside attached.

-

Protected nucleoside phosphoramidites (including 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and equivalents for dA, dG, T).

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Activator: Tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile.

-

Capping Solution A: Acetic anhydride in THF/Pyridine.

-

Capping Solution B: N-methylimidazole in THF.

-

Oxidizing Solution: 0.02-0.1 M Iodine in THF/Pyridine/Water.

-

Cleavage & Deprotection Solution: Concentrated ammonium hydroxide.

-

Anhydrous acetonitrile for washing and reagent dilution.

Methodology:

The synthesis is a cyclical process performed in a continuous flow column containing the solid support.

Step 1: De-blocking (Detritylation)

-

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside bound to the solid support.

-

Pump the deblocking solution (3% TCA) through the column.

-

The DMT cation is released, which can be monitored spectrophotometrically to quantify coupling efficiency.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and prepare for the next step.

Step 2: Coupling

-

The protected phosphoramidite for the next base in the sequence (e.g., a derivative of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine) is delivered to the column simultaneously with an activator (e.g., tetrazole).[11]

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.

-

The now-exposed 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus, forming a phosphite triester linkage.[9] This reaction is rapid, typically completing in under a minute.[12]

-

A large molar excess of the phosphoramidite and activator is used to drive the reaction to completion (typically >99% efficiency).[12]

Step 3: Capping

-

Despite high efficiency, a small fraction of the 5'-hydroxyl groups may not react during the coupling step.[12]

-

To prevent the formation of deletion-mutant oligonucleotides, these unreacted groups must be permanently blocked.[11]

-

A mixture of Capping Solutions A and B (acetic anhydride and N-methylimidazole) is passed through the column to acetylate any free 5'-hydroxyl groups.[11]

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[12]

-

The oxidizing solution (Iodine in THF/Pyridine/Water) is pumped through the column.

-

The iodine oxidizes the P(III) atom to the more stable P(V) state.[12] This completes one full cycle of nucleotide addition.

Cycle Repetition:

-

The four steps (Detritylation, Coupling, Capping, Oxidation) are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Final Cleavage and Deprotection:

-

Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support.

-

All remaining protecting groups (including the N4-Benzoyl group on cytosine and phosphate protecting groups) are removed by incubation with concentrated ammonium hydroxide.[1]

-

The final product is then purified, typically by HPLC, to isolate the full-length oligonucleotide from any shorter failure sequences.[9]

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 4. N4-BENZOYL-5'-O-TERT-BUTYLDIMETHYLSILYL-2'-DEOXYCYTIDINE | 51549-36-1 [amp.chemicalbook.com]

- 5. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 11. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

A Technical Guide to the Solubility of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, a modified nucleoside utilized in the synthesis of oligonucleotides. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document presents available quantitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and several complex solvent systems, which are pertinent for in-vitro and in-vivo studies. The available data is summarized in the table below. It is important to note that for the complex solvent systems, the reported values represent the minimum achievable concentration in a clear solution, and the saturation point may be higher.

| Solvent/Solvent System | Temperature | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Ambient | 250 mg/mL[1] | 561.07 | Ultrasonic assistance may be required. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Ambient | ≥ 2.08 mg/mL[2] | ≥ 4.67 | Forms a clear solution. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Ambient | ≥ 2.08 mg/mL[2] | ≥ 4.67 | Forms a clear solution. |

| 10% DMSO / 90% Corn Oil | Ambient | ≥ 2.08 mg/mL[2] | ≥ 4.67 | Forms a clear solution. |

General solubility information for protected nucleosides suggests they are typically soluble in ethyl acetate and chlorinated solvents such as methylene chloride and chloroform, while having low solubility in non-polar solvents like hexane and limited solubility in water.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[3] This protocol provides a detailed methodology for determining the solubility of this compound in a range of organic solvents.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.), analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted samples using HPLC or UV-Vis spectrophotometry.

-

HPLC Method: Inject the samples onto an appropriate HPLC column (e.g., C18) and use a suitable mobile phase to achieve good separation and peak shape. The concentration is determined by comparing the peak area to the calibration curve.

-

UV-Vis Spectrophotometry: Measure the absorbance of the samples at the wavelength of maximum absorbance (λmax) for this compound. The concentration is determined using the Beer-Lambert law and the calibration curve.

-

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

References

In-Depth Technical Guide: Stability and Storage of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine based on general chemical principles and publicly available data for related compounds. Specific quantitative stability data and detailed degradation pathways for this particular molecule are not extensively published. The information herein should be used as a guideline, and it is recommended to perform specific stability studies for critical applications.

Introduction

5-O-tert-Butyldimethylsilyl-N4-benzoyl-2'-deoxycytidine is a crucial protected nucleoside analog used in the chemical synthesis of oligonucleotides. The strategic placement of the tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group on the N4-amino function of the cytosine base allows for controlled and sequential chain elongation during solid-phase DNA synthesis. Understanding the stability of this compound is paramount to ensure the integrity of the synthesized oligonucleotides and the reproducibility of experimental results. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The following recommendations are compiled from various supplier data sheets.[1]

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Special Conditions |

| Solid | Room Temperature | Short-term | - |

| 2-8 °C | Long-term | Store in a tightly sealed container. | |

| In Solvent (e.g., DMSO) | -20 °C | Up to 1 month | Protect from light.[1] |

| -80 °C | Up to 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[1] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by the lability of its two protecting groups: the 5'-O-TBDMS ether and the N4-benzoyl amide.

Hydrolytic Stability

-

Acidic Conditions: The 5'-O-TBDMS group is susceptible to cleavage under acidic conditions. The rate of hydrolysis is dependent on the pH and temperature. The N4-benzoyl group is relatively stable under mild acidic conditions but can be hydrolyzed under stronger acidic treatment.

-

Basic Conditions: The N4-benzoyl group is labile under basic conditions, leading to its removal. The 5'-O-TBDMS ether is generally more stable to basic conditions compared to acidic conditions.

Photostability

While specific photostability data for this compound is scarce, nucleoside derivatives, in general, can be susceptible to photodegradation. It is recommended to protect the compound from light, especially when in solution.[1]

Thermal Stability

Elevated temperatures can accelerate both hydrolytic and potentially other degradation pathways. For long-term storage, refrigeration or freezing is recommended.

Table 2: Inferred Stability under Stress Conditions

| Condition | 5'-O-TBDMS Group | N4-Benzoyl Group | Potential Degradation Products |

| Acidic (e.g., pH < 4) | Labile | Moderately Stable | N4-Benzoyl-2'-deoxycytidine, 2'-deoxycytidine, Benzoic acid |

| Basic (e.g., pH > 10) | Stable | Labile | 5-O-TBDMS-2'-deoxycytidine, 2'-deoxycytidine |

| Oxidative (e.g., H₂O₂) | Stable | Moderately Stable | Potential for modification of the cytosine ring |

| Photolytic (UV/Vis) | Stable | Potentially Labile | Photodegradation products of the benzoyl and cytosine moieties |

| Thermal | Stable | Stable | Acceleration of other degradation pathways |

Inferred Degradation Pathways

The primary degradation pathways are anticipated to be the cleavage of the protecting groups.

References

The N4-Benzoyl Group: A Cornerstone in Nucleoside Chemistry for Drug Discovery and Biotechnology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, where precise molecular architecture dictates biological function, protecting groups are indispensable tools. Among these, the N4-benzoyl group stands out as a critical player, particularly in the synthesis of oligonucleotides and modified nucleoside analogues with therapeutic potential. Its strategic application ensures regioselectivity, enhances stability, and influences key reaction outcomes, making it a cornerstone of modern nucleoside chemistry. This technical guide provides a comprehensive overview of the multifaceted functions of the N4-benzoyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the N4-Benzoyl Group

The primary role of the N4-benzoyl group is the protection of the exocyclic amino group of cytidine and its analogues during multi-step chemical syntheses. This protection is crucial to prevent unwanted side reactions at the N4-position, thereby directing chemical modifications to other parts of the nucleoside, such as the hydroxyl groups of the sugar moiety.

Beyond its protective function, the N4-benzoyl group offers several other advantages:

-

Enhanced Solubility: The introduction of the lipophilic benzoyl group increases the solubility of nucleosides in organic solvents commonly used in synthesis, facilitating handling and purification.

-

Improved Crystallization Properties: Benzoylated nucleosides often exhibit improved crystallinity, which is advantageous for purification by recrystallization and for structural elucidation through X-ray crystallography.

-

Influence on Glycosylation Reactions: The N4-benzoyl group can exert a neighboring group participation effect during glycosylation reactions, influencing the stereochemical outcome at the anomeric center and favoring the formation of the desired β-anomer.[1][2] This is a critical aspect in the synthesis of nucleoside analogues where precise stereochemistry is paramount for biological activity.

Application in Oligonucleotide Synthesis

The most prominent application of the N4-benzoyl group is in the solid-phase synthesis of oligonucleotides, the foundation of DNA and RNA-based therapeutics like antisense oligonucleotides and siRNAs.[3][4] In the widely used phosphoramidite method, N4-benzoyl-protected deoxycytidine phosphoramidite is a standard building block.[5][6][7]

The synthesis cycle involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The N4-benzoyl group remains intact throughout the chain elongation process and is removed during the final deprotection step.

Below is a generalized workflow for solid-phase oligonucleotide synthesis highlighting the role of the N4-benzoyl group.

Role in the Synthesis of Antiviral Nucleoside Analogues

The N4-benzoyl group is also instrumental in the synthesis of a wide array of nucleoside analogues with antiviral properties.[8][9] Modification of the sugar or base moiety of nucleosides can lead to compounds that act as chain terminators or inhibitors of viral polymerases. The N4-benzoyl group allows for the selective modification of other parts of the nucleoside while the exocyclic amine is protected.

For instance, in the development of anti-HIV and anti-HBV agents, N4-benzoyl-protected cytidine derivatives serve as key intermediates for introducing modifications at the 2', 3', or 5'-positions of the sugar ring.

Quantitative Data on Deprotection

The removal of the N4-benzoyl group is a critical final step in the synthesis. The choice of deprotection conditions depends on the overall stability of the synthesized molecule, including other protecting groups and any sensitive functional groups. The following table summarizes the half-life of the N4-benzoyl group under various deprotection conditions, providing a quantitative basis for selecting the appropriate reagent and conditions.

| Deprotection Reagent/Condition | Protecting Group | Half-life (t1/2) | Reference |

| Aqueous Methylamine | N-benzoyl (Bz) | < 1 min | [10] |

| Ethanolic Ammonia | N-benzoyl (Bz) | ~ 2 hours | [10] |

| Ammonium Hydroxide (NH4OH) | N-benzoyl (Bz) | 8-15 hours at 55 °C | [11] |

| Ammonium Hydroxide/Methylamine (AMA) | N-benzoyl (Bz) on Ac-dC | 5-10 minutes at RT | [4] |

Note: The use of AMA with Bz-dC can lead to base modification; therefore, acetyl-protected dC (Ac-dC) is recommended for rapid deprotection schemes.[4]

Experimental Protocols

Protocol 1: N4-Benzoylation of 2'-Deoxycytidine

This protocol describes a general procedure for the selective N4-benzoylation of 2'-deoxycytidine using the transient protection method.

Materials:

-

2'-Deoxycytidine

-

Pyridine (anhydrous)

-

Chlorotrimethylsilane (TMSCl)

-

Benzoyl chloride

-

Methanol

-

Ammonium hydroxide solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Silylation: Dissolve 2'-deoxycytidine in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (TMSCl) dropwise to the solution while stirring. The TMSCl protects the hydroxyl groups.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until silylation is complete (monitor by TLC).

-

Benzoylation: Cool the reaction mixture back to 0 °C.

-

Add benzoyl chloride dropwise. The benzoyl chloride will selectively react with the silylated exocyclic amino group.

-

Stir the reaction at room temperature for 3-4 hours or until the reaction is complete as indicated by TLC.

-

Deprotection of Silyl Groups: Quench the reaction by the slow addition of methanol, followed by an aqueous ammonium hydroxide solution to remove the silyl protecting groups from the hydroxyls.

-

Work-up and Purification: Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain N4-benzoyl-2'-deoxycytidine.

Protocol 2: Deprotection of N4-Benzoyl Group in Oligonucleotides

This protocol outlines a standard method for the deprotection of synthetic oligonucleotides, including the removal of the N4-benzoyl group from cytidine residues.

Materials:

-

Oligonucleotide synthesized on a solid support (e.g., CPG)

-

Concentrated ammonium hydroxide (28-30%)

-

Ethanol

-

Sodium acetate solution (3 M)

-

Sterile, nuclease-free water

Procedure:

-

Cleavage from Support and Base Deprotection: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and heat at 55 °C for 8-15 hours.[11] This step cleaves the oligonucleotide from the solid support and removes the N4-benzoyl and other base-protecting groups.

-

Cooling and Filtration: After the incubation period, cool the vial to room temperature.

-

Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

-

Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator or a stream of nitrogen.

-

Ethanol Precipitation (Optional but Recommended for Purification): a. Dissolve the dried oligonucleotide pellet in sterile, nuclease-free water. b. Add 3 M sodium acetate solution and mix. c. Add cold absolute ethanol and mix thoroughly. d. Incubate at -20 °C for at least 1 hour to precipitate the oligonucleotide. e. Centrifuge at high speed to pellet the oligonucleotide. f. Carefully decant the supernatant. g. Wash the pellet with 70% ethanol and centrifuge again. h. Decant the supernatant and air-dry the pellet.

-

Resuspension: Dissolve the purified oligonucleotide in a desired buffer or sterile water for downstream applications.

Mechanism of Neighboring Group Participation in Glycosylation

The N4-benzoyl group can influence the stereochemical outcome of glycosylation reactions through a mechanism known as neighboring group participation. This is particularly relevant when a participating group is present at the C2 position of the sugar donor. The following diagram illustrates this concept.

In this mechanism, the carbonyl oxygen of the C2-benzoyl group attacks the anomeric carbon upon activation of the leaving group, forming a cyclic acyloxonium ion intermediate.[12] This intermediate shields one face of the sugar ring (the α-face), directing the incoming nucleophile (the base) to attack from the opposite face (the β-face), resulting in the stereoselective formation of the β-glycosidic bond.[1][2]

Conclusion

The N4-benzoyl group is a versatile and indispensable tool in nucleoside chemistry. Its role as a robust protecting group is fundamental to the successful synthesis of oligonucleotides for therapeutic and diagnostic applications. Furthermore, its influence on solubility, crystallization, and the stereochemical outcome of glycosylation reactions underscores its importance in the synthesis of complex nucleoside analogues for drug discovery. A thorough understanding of its properties and the associated chemical methodologies, as outlined in this guide, is essential for researchers and professionals working at the forefront of nucleic acid chemistry and drug development.

References

- 1. BJOC - Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates [beilstein-journals.org]

- 2. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. atdbio.com [atdbio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

The Architect's Toolkit: A Technical Guide to Modified Nucleosides for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide therapeutics has ushered in a new era of precision medicine. At the heart of this revolution lies the ability to chemically modify nucleosides, the fundamental building blocks of DNA and RNA. These modifications are not mere tweaks; they are strategic enhancements that transform oligonucleotides from fragile biological molecules into robust, effective therapeutic agents. This in-depth technical guide explores the core features of modified nucleosides, providing a comprehensive overview of their impact on oligonucleotide properties, detailed synthesis protocols, and the intricate signaling pathways they influence.

The Imperative for Modification: Overcoming Nature's Barriers

Unmodified oligonucleotides face a formidable gauntlet of biological challenges that severely limit their therapeutic potential.[1] They are rapidly degraded by nucleases, exhibit poor cellular uptake, and can trigger unwanted immune responses.[2] Chemical modifications are the key to overcoming these hurdles, enhancing the drug-like properties of oligonucleotides.[3][4] The primary goals of nucleoside modification are to:

-

Increase Nuclease Resistance: Enhance stability against enzymatic degradation in biological fluids.[1][5][6]

-

Enhance Binding Affinity: Improve the strength and specificity of binding to the target nucleic acid sequence.[1][7]

-

Facilitate Cellular Uptake: Promote entry into target cells.[1]

-

Improve Pharmacokinetic and Pharmacodynamic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]

-

Reduce Off-Target Effects and Immunogenicity: Minimize unintended interactions and immune stimulation.[3]

A Triumvirate of Change: Key Modification Strategies

Chemical modifications are typically introduced at one of three key positions within the nucleoside structure: the phosphate backbone, the sugar moiety, or the nucleobase itself.[8]

Backbone Modifications: Fortifying the Foundation

The phosphodiester backbone is a primary target for nucleases. Modifications to this linkage are crucial for improving stability.

-

Phosphorothioates (PS): This is the most common backbone modification, where a non-bridging oxygen atom is replaced by sulfur.[2][4] PS linkages significantly increase nuclease resistance and enhance binding to plasma proteins, which improves their pharmacokinetic properties.[2][6][9] However, they can introduce chirality at the phosphorus center, which may affect duplex stability, and high concentrations can be associated with toxicity.[2][10]

Sugar Modifications: Fine-Tuning Conformation and Affinity

Modifications to the 2'-position of the ribose sugar have a profound impact on the conformation, binding affinity, and nuclease resistance of the oligonucleotide.

-

2'-O-Methyl (2'-O-Me): This modification enhances binding affinity to complementary RNA and increases nuclease stability. It promotes an A-form helical geometry, which is favorable for RNA targeting. 2'-O-Me modifications are widely used in antisense oligonucleotides and siRNAs to reduce immune stimulation.[11]

-

2'-Fluoro (2'-F): The 2'-fluoro modification also increases thermal stability and nuclease resistance.[10]

-

2'-O-Methoxyethyl (2'-O-MOE): This modification provides excellent nuclease resistance and high binding affinity.[9] Oligonucleotides with 2'-O-MOE modifications do not support RNase H activity and are often used in "gapmer" designs.[9]

-

Locked Nucleic Acids (LNA): LNAs contain a methylene bridge that "locks" the ribose sugar in an RNA-like (A-form) conformation.[9][12] This results in a dramatic increase in binding affinity and exceptional nuclease resistance.[9]

Base Modifications: Expanding the Chemical Lexicon

While less common for therapeutic applications focused on Watson-Crick base pairing, modifications to the nucleobases can be used to introduce labels, cross-linking agents, or to modulate base-pairing properties.[13] For instance, 5-methylcytosine can be used to increase the thermal stability of duplexes.[14]

Quantifying the Impact: A Comparative Analysis of Modified Nucleosides

The choice of modification depends on the desired application and the specific properties that need to be enhanced. The following tables summarize key quantitative data for some of the most common modifications.

Table 1: Impact of Modifications on Oligonucleotide Duplex Thermal Stability (Tm)

| Modification | Change in Tm per Modification (vs. unmodified DNA:RNA) | Reference |

| 2'-O-Methyl (2'-O-Me) | ~ +1.3°C | [15] |

| 2'-Fluoro (2'-F) | ~ +1.3°C | [10] |

| 2'-O-Methoxyethyl (2'-O-MOE) | Significant increase (e.g., U-modified duplex Tm increased from 24°C to 40°C) | [9] |

| Phosphorothioate (PS) | Decrease (e.g., 15-mer duplex Tm decreased from 45.1°C to 33.9°C) | [10] |

| Locked Nucleic Acid (LNA) | Dramatic increase | [9] |

Table 2: Nuclease Resistance Profile of Common Modifications

| Modification | Nuclease Resistance | Reference |

| Phosphorothioate (PS) | High | [5][6][9] |

| 2'-O-Methyl (2'-O-Me) | High | [5] |

| 2'-O-Methoxyethyl (2'-O-MOE) | Excellent | [9] |

| Locked Nucleic Acid (LNA) | Exceptional | [9][12] |

| Unmodified Phosphodiester | Low | [5] |

The Art of Assembly: Synthesizing Modified Oligonucleotides

The gold standard for synthesizing oligonucleotides, including those with modified nucleosides, is the solid-phase phosphoramidite method .[16][17][18][19] This automated process involves a four-step cycle that is repeated for each nucleotide added to the growing chain.

Experimental Protocol: Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for incorporating a modified phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Unmodified and modified nucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 5-ethylthiotetrazole, 0.25 M in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Capping solution A (e.g., acetic anhydride/pyridine/THF) and Capping solution B (e.g., N-methylimidazole in THF).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Anhydrous acetonitrile for washing.

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

-

Purification system (e.g., HPLC or PAGE).

Procedure:

-

Preparation: Dissolve the phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).[3] Install the reagents on the automated synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[19][20] The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[20]

-

Step 2: Coupling: The next phosphoramidite monomer (unmodified or modified) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.[8][19]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.[19][20]

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (or phosphorothioate, if a sulfurizing agent is used) triester linkage using the oxidizing solution.[19][20]

-

-

Chain Elongation: The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.[8][20]

-

Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failed sequences and other impurities.[3]

Post-Synthetic Modification

In some cases, modifications are introduced after the oligonucleotide has been synthesized. This is often done for molecules that are not compatible with the conditions of solid-phase synthesis.

-

NHS Ester Chemistry: An amine-modified oligonucleotide can be reacted with an N-hydroxysuccinimide (NHS) ester of the desired molecule (e.g., a fluorescent dye) to form a stable amide bond.[21]

-

Click Chemistry: An alkyne- or azide-modified oligonucleotide can be efficiently conjugated to a molecule containing the complementary functional group via a copper-catalyzed or strain-promoted cycloaddition reaction.[21]

Visualizing the Process and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex workflows and biological pathways involving modified oligonucleotides.

References

- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 17. bachem.com [bachem.com]

- 18. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 19. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 20. biotage.com [biotage.com]

- 21. idtdna.com [idtdna.com]

Methodological & Application

Application Notes and Protocols: 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-O-tert-Butyldimethylsilyl (TBDMS)-N4-Benzoyl-2'-deoxycytidine phosphoramidite in automated oligonucleotide synthesis. This modified nucleoside is a critical building block for the incorporation of 5-hydroxymethyl-2'-deoxycytidine (5-hmC) into synthetic DNA and RNA, which is of significant interest in epigenetic research and the development of therapeutic oligonucleotides.

Introduction

5-Hydroxymethylcytosine (5-hmC) is a key epigenetic modification in mammalian genomes, often referred to as the "sixth base" of DNA.[1] Its presence and distribution are crucial for gene regulation and cellular differentiation. To study the biological function of 5-hmC, researchers require synthetic oligonucleotides containing this modified base at specific positions. The phosphoramidite of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine serves as a stable and efficient precursor for the incorporation of 5-hmC during solid-phase oligonucleotide synthesis. The TBDMS group protects the 5-hydroxymethyl moiety, while the benzoyl group protects the exocyclic amine of the cytidine base.

Key Applications

-

Epigenetic Studies: Synthesis of probes and primers containing 5-hmC to investigate its role in gene expression, DNA methylation, and protein-DNA interactions.

-

Diagnostic Tool Development: Creation of 5-hmC-containing oligonucleotides as standards and controls in diagnostic assays for various diseases, including cancer.

-

Therapeutic Oligonucleotide Development: Incorporation of 5-hmC into antisense oligonucleotides, siRNAs, and aptamers to enhance their stability, specificity, and therapeutic efficacy.

Chemical Structure

Figure 1: Chemical structure of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite.

Experimental Data

The following table summarizes typical yields for the key synthetic steps involved in the preparation and use of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite.

| Step | Reagents and Conditions | Typical Yield | Reference |

| Synthesis of 5-t-Butyldimethylsiloxymethyl-N4-benzoyl-2′-deoxycytidine | HF in pyridine, THF, room temperature | 84% | [1] |

| 5'-O-DMT Protection | DMTr-Cl, pyridine, room temperature | 82% | [1] |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine, CH2Cl2 | 87% | [1] |

| Oligonucleotide Coupling Efficiency | Standard automated DNA/RNA synthesis cycle | >98% | [2] |

Experimental Protocols

Protocol 1: Synthesis of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite

This protocol outlines the key steps for the synthesis of the phosphoramidite building block.

Figure 2: Workflow for the synthesis of the phosphoramidite.

Materials:

-

5-Hydroxymethyl-2'-deoxycytidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Benzoyl Chloride

-

Pyridine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Silica Gel for chromatography

Procedure:

-

5-Hydroxymethyl Protection: Dissolve 5-hydroxymethyl-2'-deoxycytidine in a suitable solvent and react with TBDMS-Cl in the presence of a base like imidazole to protect the 5-hydroxymethyl group.

-

N4-Amine Protection: The exocyclic amine is protected using benzoyl chloride in pyridine.[1]

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is selectively protected with DMTr-Cl in pyridine.[1]

-

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as DIPEA in anhydrous DCM.[1][3]

-

Purification: The final phosphoramidite product is purified by silica gel chromatography.

Protocol 2: Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol describes the use of the prepared phosphoramidite in a standard automated DNA/RNA synthesizer.

Figure 3: Standard phosphoramidite cycle for oligonucleotide synthesis.

Materials:

-

Automated DNA/RNA synthesizer

-

5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite solution in anhydrous acetonitrile

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidation, and deblocking solutions)

-

Controlled Pore Glass (CPG) solid support

Procedure:

-

Preparation: Dissolve the 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer. Install the phosphoramidite bottle on the synthesizer.

-

Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

-

Coupling: The 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite is activated (e.g., with 4,5-dicyanoimidazole - DCI) and coupled to the free 5'-hydroxyl of the growing chain.[2] An extended coupling time of up to 20 minutes may be required for modified phosphoramidites.[4]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be removed on the synthesizer or left on for purification ("DMT-on" purification).

Protocol 3: Cleavage and Deprotection of the Oligonucleotide

This protocol outlines the steps to cleave the synthesized oligonucleotide from the solid support and remove the protecting groups. A two-step deprotection strategy is often employed.[1][3]

Figure 4: Two-step deprotection and purification workflow.

Materials:

-

Ammonium hydroxide/methylamine solution (AMA) or concentrated aqueous ammonia

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Dimethyl sulfoxide (DMSO)

-

N-methylpyrrolidone (NMP)

-

HPLC system for purification

Procedure:

-

Cleavage and Base Deprotection (Step 1):

-

Transfer the solid support to a sealed vial.

-

Add a solution of AMA and incubate at room temperature for 2 hours or use concentrated aqueous ammonia at 55°C for 8-12 hours.[5] This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-labile protecting groups.

-

Carefully collect the supernatant containing the cleaved oligonucleotide.

-

-

TBDMS Group Removal (Step 2):

-

Purification:

-

Quench the deprotection reaction.

-

The crude oligonucleotide is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the final high-purity product.[7]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | Incomplete activation of the phosphoramidite; Steric hindrance. | Increase coupling time; Use a more effective activator like DCI or 5-ethylthio-1H-tetrazole.[2] Ensure all reagents are anhydrous. |

| Incomplete Deprotection of Benzoyl Group | Insufficient deprotection time or temperature. | Increase incubation time or temperature during the ammonia deprotection step. For sensitive oligonucleotides, consider alternative, milder protecting groups for the exocyclic amine. |

| Incomplete Removal of TBDMS Group | Insufficient reaction time with fluoride reagent; Low quality of the reagent. | Increase incubation time with TEA·3HF; Ensure the fluoride reagent is fresh and anhydrous. |

| Degradation of Oligonucleotide | Harsh deprotection conditions. | Utilize ultra-mild deprotection conditions if the oligonucleotide contains other sensitive modifications.[1][3] This may involve using different protecting groups on the standard bases. |

Conclusion

The use of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite is a well-established and reliable method for the site-specific incorporation of 5-hydroxymethylcytidine into synthetic oligonucleotides. The protocols provided herein, along with the troubleshooting guide, offer a solid foundation for researchers to successfully synthesize and purify these valuable molecules for a wide range of applications in research and drug development. Careful optimization of coupling and deprotection steps is crucial for achieving high yields and purity of the final product.

References

- 1. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 3. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. glenresearch.com [glenresearch.com]

- 7. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of therapeutic agents, diagnostic probes, and advanced research tools. 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified deoxycytidine analog featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl and a benzoyl group protecting the exocyclic amine of the cytosine base. The TBDMS group offers robust protection during synthesis and can be removed under specific fluoride-mediated conditions, providing an orthogonal deprotection strategy. The N4-benzoyl group is a standard protection for cytosine, preventing side reactions during the phosphoramidite coupling steps.

This document provides a detailed protocol for the successful incorporation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. It covers the preparation of the phosphoramidite building block, the solid-phase synthesis cycle, and the final deprotection and purification steps.

Materials and Reagents

| Reagent | Supplier | Grade |

| 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine | Custom Synthesis | >98% |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Various | Anhydrous |

| N,N-Diisopropylethylamine (DIPEA) | Various | Anhydrous |

| Dichloromethane (DCM) | Various | Anhydrous |

| Acetonitrile | Various | Anhydrous, Synthesis Grade |

| Standard DNA phosphoramidites (A, G, C, T) | Various | Synthesis Grade |

| Controlled Pore Glass (CPG) solid support | Various | Synthesis Grade |

| Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile) | Various | Synthesis Grade |

| Capping Reagents (Cap A and Cap B) | Various | Synthesis Grade |

| Oxidizing Solution (Iodine in THF/Water/Pyridine) | Various | Synthesis Grade |

| Deblocking Solution (e.g., 3% Trichloroacetic acid in DCM) | Various | Synthesis Grade |

| Ammonium Hydroxide/Ethanol (3:1, v/v) | Various | ACS Grade |

| Triethylamine trihydrofluoride (TEA·3HF) | Various | Anhydrous |

| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Various | Anhydrous |

| Glen-Pak™ RNA Quenching Buffer | Glen Research | |

| HPLC Grade Acetonitrile and Water | Various | HPLC Grade |

| Triethylammonium Acetate (TEAA) Buffer | Various | HPLC Grade |

Experimental Protocols

Protocol 1: Phosphoramidite Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-phosphoramidite

This protocol describes the conversion of the protected nucleoside into its corresponding 3'-O-phosphoramidite, making it ready for automated oligonucleotide synthesis.

-

Preparation: Dry the starting material, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, by co-evaporation with anhydrous acetonitrile and dry under high vacuum for at least 4 hours.

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve the dried nucleoside (1 equivalent) in anhydrous dichloromethane.

-

Phosphitylation: Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution and cool to 0°C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-3 hours.

-

Quenching and Workup: Quench the reaction by adding cold saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting white foam under high vacuum. Characterize the final phosphoramidite by ³¹P NMR and mass spectrometry.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the steps for incorporating the custom phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.

-

Phosphoramidite Preparation: Dissolve the synthesized 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-phosphoramidite in anhydrous acetonitrile to the standard concentration required by the synthesizer (e.g., 0.1 M).

-

Synthesizer Setup: Install the custom phosphoramidite vial on the synthesizer. Program the desired oligonucleotide sequence, ensuring the modified cytidine is placed at the intended position.

-

Synthesis Cycle: The automated synthesis proceeds via a series of repeated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMT group from the growing chain using trichloroacetic acid.

-

Coupling: Activation of the incoming phosphoramidite (standard or modified) with an activator like tetrazole, followed by coupling to the free 5'-hydroxyl of the growing chain. An extended coupling time (e.g., 5-10 minutes) may be beneficial for the modified, sterically hindered phosphoramidite to ensure high coupling efficiency.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). For many purification methods, such as cartridge purification, DMT-on is preferred.[2]

Protocol 3: Cleavage and Deprotection

This protocol details the two-stage deprotection process to remove all protecting groups from the synthesized oligonucleotide.

Stage 1: Base and Phosphate Deprotection

-

Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Ammonolysis: Add a solution of ammonium hydroxide/ethanol (3:1, v/v) to the vial.[1][3] Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the N4-benzoyl and cyanoethyl protecting groups.[1]

-

Recovery: Cool the vial, carefully open it, and transfer the supernatant containing the oligonucleotide to a new tube. Wash the support with ethanol/water (1:1) and combine the wash with the supernatant.

-

Drying: Evaporate the combined solution to dryness using a centrifugal vacuum evaporator.

Stage 2: 5'-O-TBDMS Group Removal

-

Resuspension: Resuspend the dried oligonucleotide pellet in an anhydrous solvent like DMF or DMSO.[3][4]

-

Desilylation: Add triethylamine trihydrofluoride (TEA·3HF) to the solution. A typical condition is to dissolve the oligo in a mixture of DMSO, triethylamine (TEA), and TEA·3HF and heat at 65°C for 2.5 hours.[3]

-

Quenching: Quench the desilylation reaction by adding a quenching buffer, such as Glen-Pak™ RNA Quenching Buffer or 50 mM TEAB.[3][5]

Protocol 4: Oligonucleotide Purification

Purification is critical to isolate the full-length product from truncated sequences and other impurities.

-

Cartridge Purification (DMT-on):

-

If the DMT group was left on, the quenched solution can be directly loaded onto a reverse-phase cartridge (e.g., Glen-Pak™).

-

The hydrophobic DMT-on full-length product is retained, while shorter, DMT-off failure sequences are washed away.

-

The DMT group is then cleaved on-cartridge with an acid wash.

-

The final, purified DMT-off oligonucleotide is eluted.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is effective for purifying DMT-on products and modified oligonucleotides.[2][6]

-

Anion-Exchange (AE-HPLC): Separates based on the number of phosphate groups (i.e., length). This method provides excellent resolution for unmodified oligonucleotides.[2]

-

The choice of HPLC method depends on the length and modifications of the oligonucleotide.

-

-

Desalting: After purification, the oligonucleotide solution should be desalted using gel filtration or ethanol precipitation to remove salts and small molecules.[6]

Data Presentation

Table 1: Representative Deprotection Conditions and Purity

| Oligo Sequence (X = modified dC) | Deprotection Method | TBDMS Removal Conditions | Purification Method | Purity (by HPLC) | Yield (OD₂₆₀) |

| 5'-GCX G AAT TCG C-3' | NH₄OH/EtOH, 55°C, 8h | TEA·3HF in DMSO, 65°C, 2.5h | RP-HPLC | >90% | ~2.5 |

| 5'-TTT TTT TTT X TT TTT T-3' | AMA, 65°C, 15 min | TBAF in THF, RT, 16h | AE-HPLC | >92% | ~3.0 |

| 5'-GCX G AAT TCG C-3' | NH₄OH/EtOH, 55°C, 8h | TBAF in THF, RT, 16h | Cartridge | >85% | ~2.8 |

Note: Data are representative and may vary depending on sequence, synthesis efficiency, and specific laboratory conditions. AMA = Ammonium Hydroxide/Methylamine.

Visualizations

Caption: Workflow for incorporating 5'-O-TBDMS-N4-Bz-dC into oligonucleotides.

Caption: Two-step deprotection pathway for the synthesized oligonucleotide.

References

- 1. atdbio.com [atdbio.com]

- 2. atdbio.com [atdbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in DNA Synthesis

Introduction

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified nucleoside derivative designed for specialized applications in the chemical synthesis of DNA and nucleic acids.[1][2] It features two key protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the 5'-hydroxyl position and a benzoyl (Bz) group on the N4 exocyclic amine of the cytosine base.[3] This protection scheme is crucial for preventing unwanted side reactions during the stepwise assembly of oligonucleotides. While standard automated DNA synthesis typically employs an acid-labile dimethoxytrityl (DMT) group for 5'-hydroxyl protection, the use of a fluoride-labile TBDMS group offers an alternative, orthogonal deprotection strategy.[4][] This is particularly useful in synthesizing complex molecules or modified oligonucleotides where acid sensitivity is a concern. The N4-benzoyl group is a conventional protecting group for cytidine, providing stability during the synthesis cycle and is removed under basic conditions during the final deprotection steps.[3][6]

This document provides detailed protocols and technical data for the application of phosphoramidite derivatives of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in solid-phase oligonucleotide synthesis.

Data Presentation

Table 1: Phosphoramidite Coupling Performance